molecular formula C10H5ClF3NO B11865758 4-Chloro-5-(trifluoromethoxy)quinoline CAS No. 40575-20-0

4-Chloro-5-(trifluoromethoxy)quinoline

Cat. No.: B11865758
CAS No.: 40575-20-0
M. Wt: 247.60 g/mol
InChI Key: LHTVBFMLLJOIPK-UHFFFAOYSA-N
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Description

4-Chloro-5-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H5ClF3NO It is a quinoline derivative, characterized by the presence of a chlorine atom at the 4th position and a trifluoromethoxy group at the 5th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(trifluoromethoxy)quinoline typically involves the introduction of the trifluoromethoxy group and the chlorine atom onto the quinoline ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base can yield fluorinated quinolines .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-(trifluoromethoxy)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chloro-5-(trifluoromethoxy)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Chloro-5-(trifluoromethoxy)quinoline exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to interact with biological molecules, potentially affecting various pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Chloro-7-(trifluoromethyl)quinoline
  • 4-Chloro-8-(trifluoromethoxy)quinoline
  • 4-Chloro-5-(trifluoromethyl)quinoline

Comparison: 4-Chloro-5-(trifluoromethoxy)quinoline is unique due to the specific positioning of the trifluoromethoxy group, which can influence its reactivity and interactions compared to other similar compounds. The presence of the trifluoromethoxy group can enhance its stability and biological activity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

40575-20-0

Molecular Formula

C10H5ClF3NO

Molecular Weight

247.60 g/mol

IUPAC Name

4-chloro-5-(trifluoromethoxy)quinoline

InChI

InChI=1S/C10H5ClF3NO/c11-6-4-5-15-7-2-1-3-8(9(6)7)16-10(12,13)14/h1-5H

InChI Key

LHTVBFMLLJOIPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1)OC(F)(F)F)Cl

Origin of Product

United States

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